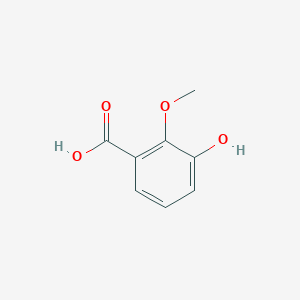

3-Hydroxy-2-methoxybenzoic acid

説明

Overview of Hydroxybenzoic Acid Derivatives in Scientific Inquiry

Hydroxybenzoic acid derivatives represent a broad class of organic compounds characterized by a benzoic acid core substituted with one or more hydroxyl groups. thermofisher.com These compounds are of significant interest across various scientific disciplines due to their wide distribution in nature and their diverse biological activities. nih.govmdpi.com Found in plants, fungi, and even animals, they serve as secondary metabolites, playing roles in defense mechanisms and signaling pathways. ppor.azmdpi.com In scientific research, hydroxybenzoic acids and their derivatives are investigated for their potential therapeutic applications, stemming from their antioxidant, anti-inflammatory, antimicrobial, and other biological properties. nih.govglobalresearchonline.netontosight.ai Their structural diversity, arising from the number and position of hydroxyl and other functional groups on the benzene (B151609) ring, allows for a wide range of chemical and biological activities, making them a fertile ground for chemical synthesis and pharmacological studies. mdpi.com

Historical Context of 3-Hydroxy-2-methoxybenzoic Acid in Chemical and Biological Studies

While the broader family of hydroxybenzoic acids has been a subject of scientific inquiry for over a century, the specific compound this compound has a more recent history in detailed chemical and biological investigations. nih.gov Early studies on related isomers, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid) and o-vanillic acid (2-hydroxy-3-methoxybenzoic acid), paved the way for the examination of other positional isomers. researchgate.net The synthesis and characterization of this compound were crucial steps, allowing researchers to explore its unique properties. Initial interest in this compound was often in the context of systematic studies of hydroxybenzoic acid derivatives, aiming to understand how the specific arrangement of the hydroxyl and methoxy (B1213986) groups influences its physical and chemical characteristics, such as acidity and reactivity. Reports indicate its natural occurrence in organisms like Populus euphratica. nih.gov

Significance of this compound in Contemporary Research

In recent years, this compound has garnered attention for its potential biological activities and as a building block in organic synthesis. Researchers are actively exploring its utility in various fields. For instance, studies have investigated its role as a metabolite and its potential interactions with biological systems. The unique substitution pattern of a hydroxyl group at the 3-position and a methoxy group at the 2-position makes it an interesting candidate for the synthesis of novel compounds with potential therapeutic value. Contemporary research often involves its use as a starting material or an intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active agents. ontosight.ai Furthermore, there is ongoing interest in its potential antimicrobial and anti-inflammatory properties, aligning with the broader research trend of exploring natural and synthetic phenolic compounds for new therapeutic leads. rasayanjournal.co.in

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol |

| CAS Number | 2169-28-0 |

| Appearance | Not specified in provided results |

| Melting Point | Not specified in provided results |

| Boiling Point | Not specified in provided results |

| Solubility | Not specified in provided results |

Data sourced from PubChem CID 13434501 nih.gov

Table 2: Related Hydroxybenzoic Acid Derivatives and their Research Areas

| Compound Name | Key Research Area(s) |

| p-Hydroxybenzoic acid | Antimicrobial, antialgal, antimutagenic, preservative. ppor.azglobalresearchonline.net |

| Vanillic acid | Antimutagenic studies. globalresearchonline.net |

| Gallic acid | Inhibition of algae growth. globalresearchonline.net |

| o-Vanillic acid (2-Hydroxy-3-methoxybenzoic acid) | Anti-allergenic inflammatory response, crystal structure studies. researchgate.net |

| 3-Hydroxybenzoic acid | Antimicrobial, anti-inflammatory, antioxidant properties. rasayanjournal.co.in |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-hydroxy-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMHCSBCMFQGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540687 | |

| Record name | 3-Hydroxy-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2169-28-0 | |

| Record name | 3-Hydroxy-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3 Hydroxy 2 Methoxybenzoic Acid

Total Synthesis Approaches to 3-Hydroxy-2-methoxybenzoic Acid

The creation of this compound can be achieved through various synthetic routes. These methods often start from readily available precursors and involve strategic chemical transformations to introduce the desired functional groups at specific positions on the aromatic ring.

One effective strategy for synthesizing this compound involves the selective protection and deprotection of a dihydroxy precursor. The synthesis commences with the esterification of 2,3-dihydroxybenzoic acid to yield methyl 2,3-dihydroxybenzoate. diva-portal.org This intermediate then undergoes a Williamson ether synthesis, where the hydroxyl groups react with benzyl (B1604629) bromide in the presence of a base to form methyl 2,3-dibenzyloxybenzoate.

The crucial step in this pathway is the preferential hydrogenolysis of the benzyloxy group at the 2-position. This selectivity is attributed to the steric hindrance around the 3-position, which makes the benzyloxy group at the 2-position more accessible to the catalyst. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The hydrogenolysis cleaves the benzyl ether bond, yielding a hydroxyl group at the 2-position and a methoxy (B1213986) group at the 3-position is achieved through a subsequent methylation step. Finally, hydrolysis of the methyl ester furnishes the desired this compound.

An alternative synthetic route to this compound starts from the corresponding benzaldehyde (B42025) derivative, 3-hydroxy-2-methoxybenzaldehyde (B43290). orgsyn.org This method relies on the oxidation of the aldehyde functional group to a carboxylic acid. google.com

The initial step often involves the methylation of a dihydroxybenzaldehyde, such as 2,3-dihydroxybenzaldehyde, to selectively introduce a methoxy group. whiterose.ac.uk Once 3-hydroxy-2-methoxybenzaldehyde is obtained, it can be oxidized to the corresponding carboxylic acid. google.com Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or milder reagents like silver oxide (Ag2O). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. The reaction proceeds by converting the aldehyde into a carboxylic acid, yielding this compound. This method is advantageous due to the commercial availability of various substituted benzaldehydes. google.com

Derivatization and Functionalization Reactions of this compound

This compound serves as a versatile platform for further chemical modifications. Its functional groups—the carboxylic acid, the hydroxyl group, and the aromatic ring—can all be targeted for various transformations to create a diverse range of derivatives.

The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions, such as nitration. google.comgoogle.com The directing effects of the existing substituents play a crucial role in determining the position of the incoming nitro group. The hydroxyl and methoxy groups are ortho-, para-directing activators, while the carboxylic acid group is a meta-directing deactivator.

Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. wikipedia.orgnih.gov The strong activating effects of the hydroxyl and methoxy groups will direct the electrophilic substitution. The steric hindrance from the adjacent substituents will also influence the regioselectivity of the reaction. The primary products of nitration are expected to be the nitro derivatives where the nitro group is introduced at positions ortho or para to the activating hydroxyl and methoxy groups, while avoiding the sterically hindered positions.

The methoxy group in this compound can be cleaved to yield a dihydroxybenzoic acid derivative through a process called demethylation. chem-station.com This reaction is often performed when a free hydroxyl group is required for subsequent reactions or for the final target molecule.

A common reagent for demethylation is hydrobromic acid (HBr) in acetic acid. chem-station.comelsevierpure.com The reaction mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group, leading to the cleavage of the methyl-oxygen bond. chem-station.com Other strong acids or Lewis acids like boron tribromide (BBr3) can also be employed for this purpose. chem-station.com The choice of reagent and reaction conditions can be critical to avoid unwanted side reactions, such as decarboxylation or rearrangement, especially under harsh conditions. chem-station.comelsevierpure.com

The carboxylic acid and hydroxyl functionalities of this compound make it a suitable candidate for esterification, a common strategy in prodrug design. nih.govnih.gov Ester prodrugs are often synthesized to improve the pharmacokinetic properties of a parent drug, such as its solubility, stability, and oral bioavailability. nih.gov

Esterification of the carboxylic acid group can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). rasayanjournal.co.in Similarly, the hydroxyl group can be esterified by reaction with an acyl chloride or an acid anhydride. The resulting esters can be designed to be hydrolyzed in vivo by esterases, releasing the active parent compound. nih.gov This approach has been explored for various therapeutic agents to enhance their delivery and efficacy. nih.gov

Formation of N-succinimidyl Benzoates

The conversion of this compound to its N-succinimidyl benzoate (B1203000) derivative is a key step in activating the carboxylic acid for subsequent reactions, such as amide bond formation with primary amines. However, the presence of a phenolic hydroxyl group necessitates a strategic approach to prevent unwanted side reactions. A common strategy involves the protection of the hydroxyl group, followed by the coupling reaction with N-hydroxysuccinimide (NHS), and subsequent deprotection.

A plausible synthetic route would begin with the selective protection of the phenolic hydroxyl group of this compound. A benzyl group is a suitable choice for this purpose, which can be introduced using benzyl chloride in the presence of a base. The resulting 3-(benzyloxy)-2-methoxybenzoic acid can then be coupled with N-hydroxysuccinimide. This is typically achieved using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in an anhydrous solvent. orgsyn.orgmdpi.com The activated N-succinimidyl ester is generally stable enough for isolation and purification. nih.gov The final step involves the removal of the benzyl protecting group, which can be accomplished by catalytic hydrogenation using palladium on carbon (Pd/C) to yield the desired N-succinimidyl 3-hydroxy-2-methoxybenzoate. nih.gov

Table 1: Proposed Synthetic Pathway for N-succinimidyl 3-hydroxy-2-methoxybenzoate

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Protection | Benzyl chloride, K₂CO₃, DMF | 3-(Benzyloxy)-2-methoxybenzoic acid |

| 2 | Coupling | N-hydroxysuccinimide (NHS), DCC, Anhydrous THF | N-succinimidyl 3-(benzyloxy)-2-methoxybenzoate |

| 3 | Deprotection | H₂, 10% Pd/C, Methanol (B129727) | N-succinimidyl 3-hydroxy-2-methoxybenzoate |

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of efficient, selective, and environmentally benign processes. For the synthesis of this compound, advanced strategies include selective catalytic transformations and the adoption of sustainable routes and solvent systems.

The selective introduction of a carboxyl group onto a phenol (B47542) ring is a fundamental transformation. For the synthesis of this compound, guaiacol (B22219) (2-methoxyphenol) is the logical precursor. wikipedia.org Two key catalytic methods for the carboxylation of phenols are the Kolbe-Schmitt reaction and enzymatic carboxylation.

The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide with carbon dioxide under pressure and elevated temperature. wikipedia.org The regioselectivity of this reaction (ortho versus para carboxylation) is influenced by the choice of the alkali metal counter-ion and the reaction conditions. stackexchange.com To favor the formation of the ortho-carboxylated product, which in the case of guaiacol would lead to this compound, sodium phenoxide is typically used. wikipedia.orgstackexchange.com

Enzymatic carboxylation represents a highly selective and greener alternative to traditional chemical methods. nih.govresearchgate.net Specific decarboxylase enzymes, operating in the reverse direction, can catalyze the regioselective ortho-carboxylation of a wide range of phenolic compounds using bicarbonate as the carbon source under mild conditions. mdpi.comnih.gov For instance, 2,3-dihydroxybenzoate decarboxylase from Aspergillus oryzae has shown broad substrate scope for the ortho-carboxylation of phenols. nih.govmdpi.com This enzymatic approach offers the potential for high conversion and selectivity, avoiding the harsh conditions and potential byproducts of the Kolbe-Schmitt reaction. nih.govresearchgate.net

Table 2: Comparison of Catalytic Methods for the Synthesis of this compound from Guaiacol

| Feature | Kolbe-Schmitt Reaction | Enzymatic Carboxylation |

| Catalyst | Alkali metal salt (e.g., Sodium) | Decarboxylase enzyme |

| Carbon Source | Carbon dioxide (CO₂) | Bicarbonate (HCO₃⁻) |

| Conditions | High temperature (e.g., 125 °C) and pressure (e.g., 100 atm) | Mild temperature (e.g., 30 °C) and atmospheric pressure |

| Selectivity | Can produce a mixture of ortho and para isomers | Highly regioselective for ortho-carboxylation |

| Environmental Impact | Energy-intensive, may require harsh workup | Greener, operates in aqueous media |

The principles of green chemistry encourage the use of non-toxic, renewable, and environmentally benign solvents and reagents. In the context of synthesizing hydroxybenzoic acids, several sustainable approaches have been explored.

The traditional Kolbe-Schmitt reaction is a solid-gas phase reaction, which can be inefficient. A significant improvement involves the use of aprotic polar solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO). google.com These solvents can dissolve the alkali metal phenoxide, allowing the reaction to proceed in the liquid phase at much lower temperatures and pressures, leading to higher reaction rates and yields. google.com

Ionic liquids are also being investigated as green solvent alternatives. These salts, which are liquid at or near room temperature, have negligible vapor pressure and can be designed to have specific solvating properties. Imidazolium-based ionic liquids have been shown to be effective in the extraction of phenolic compounds and can serve as a medium for electrochemical reactions of phenols, suggesting their potential application in synthetic steps. mdpi.comnih.gov

The use of water as a solvent is a cornerstone of green chemistry. researchgate.net For certain reactions, such as those employing enzymatic catalysts, water is the natural solvent. The development of water-soluble catalysts and reagents is an active area of research aimed at making organic synthesis more sustainable. researchgate.net

Table 3: Overview of Sustainable Approaches in the Synthesis of Hydroxybenzoic Acids

| Approach | Description | Advantages |

| Aprotic Polar Solvents in Kolbe-Schmitt Reaction | Use of solvents like DMF or DMSO to create a liquid-phase reaction. google.com | Higher reaction rates, lower temperature and pressure, improved yields. google.com |

| Ionic Liquids | Employing ionic liquids as reaction media or for extraction. mdpi.com | Low volatility, tunable properties, potential for catalyst recycling. mdpi.com |

| Enzymatic Catalysis in Aqueous Media | Using enzymes like decarboxylases in water to perform selective transformations. nih.govmdpi.com | High selectivity, mild reaction conditions, biodegradable catalyst, environmentally benign solvent. nih.govmdpi.com |

Natural Occurrence and Isolation of 3 Hydroxy 2 Methoxybenzoic Acid

Identification in Plant Extracts

The initial detection of 3-Hydroxy-2-methoxybenzoic acid in plant materials is a crucial step that guides subsequent isolation efforts. This identification relies on analytical chemistry techniques that can pinpoint the presence of specific molecules within a complex mixture of plant metabolites.

Isolation from Fructus Amomi

Fructus Amomi, the mature fruit of plants from the Amomum genus, is a staple in traditional medicine. Scientific exploration of Fructus Amomi has led to the isolation of a diverse array of bioactive compounds. Among these are phenolic acids, a class of compounds to which this compound belongs. The isolation of this specific acid from Fructus Amomi is part of a broader effort to characterize the chemical constituents of these medicinally important fruits.

Isolation Techniques

The extraction and purification of this compound from its natural matrix require a combination of sophisticated chromatographic techniques. These methods separate the target compound from other structurally similar molecules, yielding a highly pure sample for further study.

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has proven effective for the separation of natural products, including phenolic compounds. mdpi.comnih.gov This method avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample. The selection of an appropriate two-phase solvent system is critical for successful separation. For the isolation of polar compounds like phenolic acids, solvent systems such as n-hexane-ethyl acetate-methanol-water are often employed. mdpi.comnih.gov

Table 1: Example of HSCCC System Parameters for Phenolic Compound Isolation

| Parameter | Value |

| Solvent System | n-Hexane/Ethyl acetate/Methanol (B129727)/Water (e.g., 1:6:3:4 v/v/v/v) mdpi.comnih.gov |

| Apparatus | High-Speed Counter-Current Chromatograph |

| Revolution Speed | 800-900 rpm |

| Mobile Phase | Lower phase or Upper phase |

| Flow Rate | 1.5-2.5 mL/min |

| Detection | UV at 254 nm or 280 nm |

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to purify specific compounds from a mixture. rjptonline.orgnih.gov It is often used as a final polishing step after preliminary fractionation by other methods. A reversed-phase C18 column is commonly used for the separation of phenolic compounds. The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol and water, often with the addition of an acid like formic or acetic acid to improve peak shape. nih.gov

Table 2: Typical Parameters for Preparative HPLC Isolation

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 250 x 20 mm, 10 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 10-20 mL/min |

| Detection | UV-Vis or Photodiode Array (PDA) Detector |

| Injection Volume | Several milligrams of pre-purified extract |

Activity-Guided Isolation Procedures

Activity-guided isolation is a strategic approach used to identify and isolate bioactive compounds from natural sources. nih.gov This method involves a series of fractionations of the initial plant extract, with each resulting fraction being tested for a specific biological activity. The most active fractions are then subjected to further separation until a pure, active compound is isolated. This approach ensures that the chemical isolation efforts are focused on the constituents responsible for the observed biological effects of the plant extract. For instance, if an extract of Amomum xanthioides demonstrates a particular biological activity, this procedure would be employed to pinpoint and isolate the compound responsible, which could be this compound.

Pharmacological and Biological Activities of 3 Hydroxy 2 Methoxybenzoic Acid and Its Analogs

Anti-Allergic Inflammatory Activities

Research into the anti-allergic inflammatory properties of 2-Hydroxy-3-methoxybenzoic acid has unveiled its potential to mitigate mast cell-mediated allergic reactions. Mast cells are pivotal in the initiation of allergic responses, such as those seen in asthma and allergic rhinitis nih.govnih.gov.

Inhibitory Effects on Histamine (B1213489) Release from Mast Cells

2-Hydroxy-3-methoxybenzoic acid has been shown to effectively inhibit the release of histamine from mast cells. In in vitro studies using both the rat basophilic leukemia cell line (RBL-2H3) and rat peritoneal mast cells (RPMCs), pretreatment with 2-Hydroxy-3-methoxybenzoic acid at concentrations ranging from 1 to 100 μmol/L resulted in a dose-dependent inhibition of degranulation induced by dinitrophenyl-human serum albumin (DNP-HSA) nih.govnih.gov. This inhibitory action is attributed to a decrease in the intracellular levels of free calcium, a critical secondary messenger in the degranulation process of mast cells nih.gov. The suppression of histamine release is a key mechanism for alleviating the immediate symptoms of allergic reactions nih.govnih.gov.

| Compound | Cell Line | Inducer | Concentration | Inhibition of Histamine Release |

| 2-Hydroxy-3-methoxybenzoic acid | RBL-2H3 | DNP-HSA | 1-100 μmol/L | Dose-dependent inhibition |

| 2-Hydroxy-3-methoxybenzoic acid | RPMCs | DNP-HSA | 1-100 μmol/L | Dose-dependent inhibition |

Attenuation of Pro-inflammatory Cytokine Expression (TNF-α and IL-6) in Human Mast Cells

Beyond its impact on histamine release, 2-Hydroxy-3-methoxybenzoic acid has demonstrated the ability to suppress the expression of pro-inflammatory cytokines in mast cells. Specifically, it has been observed to inhibit the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-4 (IL-4), a cytokine with a similar pro-allergic role to interleukin-6 (IL-6) nih.govnih.gov. In cultured RBL-2H3 mast cells, treatment with 2-Hydroxy-3-methoxybenzoic acid led to a reduction in the DNP-HSA-induced expression of both TNF-α and IL-4 nih.gov. This suggests that the compound can modulate the later-phase allergic inflammatory responses, which are driven by these cytokines nih.gov.

| Compound | Cell Line | Inducer | Cytokine | Effect |

| 2-Hydroxy-3-methoxybenzoic acid | RBL-2H3 | DNP-HSA | TNF-α | Inhibition of expression |

| 2-Hydroxy-3-methoxybenzoic acid | RBL-2H3 | DNP-HSA | IL-4 | Inhibition of expression |

Modulation of NF-κB Pathway

The anti-inflammatory effects of 2-Hydroxy-3-methoxybenzoic acid are further underscored by its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammatory responses nih.govnih.gov. Studies have shown that pretreatment of RBL-2H3 cells with 2-Hydroxy-3-methoxybenzoic acid suppresses the DNP-HSA-induced nuclear translocation of NF-κB nih.govnih.gov. This inhibition of NF-κB activation is achieved by preventing the phosphorylation of key upstream signaling molecules, including Lyn, Syk, and Akt nih.govnih.gov. By blocking the NF-κB pathway, 2-Hydroxy-3-methoxybenzoic acid effectively curtails the production of pro-inflammatory cytokines nih.gov.

| Compound | Cell Line | Effect on NF-κB Pathway | Upstream Mechanism |

| 2-Hydroxy-3-methoxybenzoic acid | RBL-2H3 | Inhibition of nuclear translocation | Suppression of Lyn, Syk, and Akt phosphorylation |

Therapeutic Potential as a 15-PGDH Inhibitor

There is currently no direct scientific evidence from the reviewed literature to suggest that 3-Hydroxy-2-methoxybenzoic acid or its analogs act as inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). However, the therapeutic implications of 15-PGDH inhibition are significant in the context of fibrosis and inflammation.

Implications for Antifibrotic Effects

Inhibition of 15-PGDH has been identified as a promising strategy for promoting tissue regeneration and repair nih.gov. By preventing the degradation of prostaglandins (B1171923) like PGE2, 15-PGDH inhibitors can enhance tissue stem cell activity, which is crucial for healing in various organs nih.gov. This mechanism suggests a potential for antifibrotic effects, as uncontrolled tissue repair often leads to fibrosis.

Role in Anti-inflammatory Mechanisms

15-PGDH plays a role in the resolution of inflammation by catabolizing pro-inflammatory prostaglandins. While some non-steroidal anti-inflammatory drugs (NSAIDs) have been found to stimulate 15-PGDH activity, contributing to their anti-inflammatory profile, direct inhibition of 15-PGDH can also have complex effects on inflammation nih.gov. The elevation of certain prostaglandins through 15-PGDH inhibition could potentially modulate inflammatory responses, though the precise outcomes would be context-dependent nih.gov.

Impact on Stem Cell Proliferation and Differentiation

There is currently a lack of specific research findings detailing the impact of this compound on the processes of stem cell proliferation and differentiation.

Effects on Smooth Muscle Contraction/Relaxation

The available scientific research does not provide specific information concerning the effects of this compound on the contraction or relaxation of smooth muscle tissues.

Immunosuppression Effects

Investigations into the biological activities of this compound (3HMB) have shown that it can exert immunomodulatory effects. Specifically, the compound has been demonstrated to inhibit the production of tumor necrosis factor-α (TNF-α). biosynth.com TNF-α is a key pro-inflammatory cytokine involved in systemic inflammation and the acute phase reaction. By inhibiting its production, 3HMB demonstrates a potential to modulate immune responses, which is a characteristic relevant to the study of immunosuppression. biosynth.com

Bone Metabolic Effects

Specific studies on the effects of this compound on bone metabolism have not been identified in the reviewed scientific literature.

Structure-Activity Relationship Studies in Medicinal Chemistry

The unique arrangement of the hydroxyl and methoxy (B1213986) groups on the benzoic acid ring of this compound and its analogs makes it a valuable scaffold for medicinal chemistry research, particularly in the design of enzyme inhibitors.

Design of Bisubstrate Inhibitors for Catechol O-Methyltransferase (COMT)

Catechol O-Methyltransferase (COMT) is a critical enzyme that catalyzes the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a hydroxyl group of catechol substrates. nih.gov Inhibition of this enzyme is a key therapeutic strategy, especially in the treatment of central nervous system disorders like Parkinson's disease. nih.gov

Structure-based design has led to the development of potential bisubstrate inhibitors of COMT, which are molecules designed to interact with both the cofactor (SAM) and the substrate binding sites of the enzyme simultaneously. nih.gov In one such study, a designed molecule was identified as a bisubstrate inhibitor of COMT with a half-maximal inhibitory concentration (IC50) of 2 µM. Kinetic studies revealed that this inhibitor acts competitively with respect to the SAM binding site and noncompetitively with respect to the catechol binding site. nih.gov This dual-action mechanism provides a strong foundation for developing potent and specific COMT inhibitors.

Further research into a series of ribose-modified bisubstrate inhibitors has highlighted the critical role of the inhibitor's structural components in binding affinity. These studies have established crucial structure-activity relationships (SAR):

3'-Deoxygenation: Modification of the ribose unit by deoxygenation at the 3' position resulted in potent inhibitors with IC50 values in the nanomolar range. nih.gov

2'-Deoxygenation: In stark contrast, deoxygenation at the 2' position of the ribose moiety led to a significant decrease in potency, with IC50 values shifting to the micromolar range. nih.gov

Carbocyclic Skeleton: Replacing the tetrahydrofuran (B95107) skeleton of the ribose with a carbocyclic one unexpectedly resulted in a complete loss of biological activity. nih.gov

These findings underscore that the ribose structural unit is a key element for molecular recognition by the COMT enzyme and that even subtle modifications can dramatically alter inhibitory potency. nih.gov This provides essential guidelines for the future design of next-generation COMT inhibitors. nih.gov

Interactive Data Table: COMT Inhibition

| Compound Class | Modification | IC50 Value | Inhibition Kinetics (vs. SAM) | Inhibition Kinetics (vs. Catechol) | Source |

| Designed Bisubstrate Inhibitor | N/A | 2 µM | Competitive | Noncompetitive | nih.gov |

| Ribose-Modified Bisubstrate | 3'-Deoxyribose | Nanomolar range | Not specified | Not specified | nih.gov |

| Ribose-Modified Bisubstrate | 2'-Deoxyribose | Micromolar range | Not specified | Not specified | nih.gov |

| Carbocyclic Analog | Tetrahydrofuran to Carbocycle | Inactive | Not specified | Not specified | nih.gov |

Conjugation with Opioids for Prodrug Development

Prodrugs are inactive or less active drug precursors that are converted into the active drug within the body. nih.gov This approach is often employed to enhance the pharmaceutical properties of a parent drug, such as solubility, stability, and bioavailability, or to reduce its adverse effects. nih.gov In the context of opioid analgesics, the formation of prodrugs can be a strategy to improve oral bioavailability and minimize gastrointestinal side effects. google.com

One approach to creating opioid prodrugs involves the formation of carbamate (B1207046) linkages. Research has explored the synthesis of carbamate derivatives of opioids with various benzoic acid analogs. For instance, meptazinol (B1207559) has been conjugated with a derivative of 3-methoxy-2-nitrobenzoic acid. google.com The process involved converting the benzoic acid to its benzyl (B1604629) ester, reducing the nitro group, and then reacting it with phosgene (B1210022) to create a reactive intermediate for conjugation with the opioid. google.com Similarly, buprenorphine has been conjugated with a derivative of 2-hydroxy-4-nitrobenzoic acid to form a carbamate prodrug. google.com

The rationale behind creating ether conjugates of opioids, such as the 3-methyl ether of morphine (codeine), was to create a prodrug that would be metabolically activated to the parent opioid. google.com However, such ether derivatives often exhibit resistance to metabolic hydrolysis, leading to low conversion rates to the active drug. google.com

Related Biological Activities of Structural Analogs (e.g., Vanillic Acid, o-Vanillic Acid)

Structural analogs of this compound, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid) and o-vanillic acid, have been the subject of extensive research, revealing a wide range of pharmacological activities. igjps.comresearchgate.net

Vanillic acid has demonstrated significant anticancer properties across various cancer types, including melanoma, colon cancer, and lung cancer. mdpi.comnih.gov Its mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), disruption of the cell cycle, and inhibition of processes crucial for tumor progression, such as cell migration, invasion, and angiogenesis (the formation of new blood vessels). nih.govnih.gov

Apoptosis Induction: Vanillic acid can trigger apoptosis in cancer cells. nih.govnih.gov One of the key mechanisms is the generation of intracellular reactive oxygen species (ROS), which can lead to mitochondrial-mediated apoptosis. nih.govnih.gov Studies have shown that vanillic acid can modulate the expression of proteins involved in apoptosis, such as increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2. nih.govmdpi.com This shift in the balance of apoptotic regulators ultimately favors cell death. nih.govmdpi.com

Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a hallmark of the disease. Vanillic acid has been shown to interfere with the cell cycle, the series of events that lead to cell division. nih.govnih.gov It can cause cell cycle arrest, primarily at the G0/G1 phase, thereby preventing cancer cells from replicating. nih.govresearchgate.netresearchgate.net

Inhibition of Migration, Invasion, and Angiogenesis: The ability of cancer cells to migrate to distant sites (metastasis) is a major cause of cancer-related mortality. Vanillic acid has been found to curtail the migration and invasion of cancer cells. nih.govnih.gov Furthermore, it can inhibit angiogenesis, the process by which tumors develop their own blood supply, which is essential for their growth and survival. nih.govnih.gov

Vanillic acid has shown promise as an agent for combating obesity. nih.govresearchgate.net Research indicates that it can reduce body weight gain and the accumulation of fat in white adipose tissue. mdpi.comnih.govresearchgate.net The antiobesity effects of vanillic acid are attributed to several mechanisms:

AMPK Activation: Vanillic acid activates AMP-activated protein kinase (AMPK), a key regulator of energy metabolism. nih.govnih.gov Activation of AMPK in white adipose tissue and the liver leads to a reduction in the expression of major adipogenic markers like PPARγ and C/EBPα, which are crucial for the formation of fat cells. nih.govnih.gov

Thermogenesis: Vanillic acid can promote thermogenesis, the process of heat production in the body, which contributes to energy expenditure. nih.govnih.gov It increases the expression of factors related to mitochondria and thermogenesis in brown adipose tissue. nih.govnih.gov

STAT3 Regulation: In the context of obesity-related cancer, vanillic acid has been shown to regulate the STAT3 pathway, which is a potential link between obesity and cancer aggressiveness. mdpi.comnih.gov By ameliorating obesity parameters and suppressing tumor growth, vanillic acid demonstrates a beneficial effect in the comorbidity of cancer and obesity. mdpi.comnih.gov

Vanillic acid exhibits significant antidiabetic properties, primarily through its ability to mitigate hyperglycemia and its associated complications. igjps.comnih.gov

Blood Glucose Regulation: Studies in diabetic rat models have shown that oral administration of vanillic acid can significantly reduce high blood glucose levels. nih.gov It also helps in normalizing altered lipid profiles and liver enzymes associated with diabetes. nih.goveurekaselect.com

Oxidative Stress and Inflammation: Hyperglycemia induces oxidative stress and inflammation, which contribute to diabetic complications like nephropathy (kidney damage). nih.gov Vanillic acid's potent antioxidant properties help in scavenging free radicals and reducing oxidative stress in tissues like the kidneys. nih.gov It can ameliorate the increase in thiobarbituric acid reactive substances (TBARS) and superoxide (B77818) anion generation, while restoring reduced glutathione (B108866) (GSH) levels. nih.gov

Renoprotective Effects: Vanillic acid has demonstrated a protective effect on the kidneys in diabetic models. nih.gov It can reduce serum levels of creatinine, urea, and uric acid, and decrease urinary microproteinuria, indicating improved renal function. nih.gov This renoprotective effect is partly attributed to the downregulation of inflammatory markers such as NF-κB, TNF-α, and COX-2, and the upregulation of the antioxidant response element Nrf-2 in renal tissue. nih.gov The methoxy group in vanillic acid is believed to contribute to its antioxidant and free radical scavenging activities, which are crucial for its antidiabetic and nephroprotective effects. preprints.org

Vanillic acid possesses broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. igjps.comwright.edu

Antibacterial Action: Vanillic acid has been shown to be effective against both Gram-positive and Gram-negative bacteria, including foodborne pathogens like Staphylococcus aureus and Escherichia coli. mdpi.com Its antibacterial mechanism involves disrupting the integrity of the bacterial cell membrane, leading to a decrease in intracellular ATP concentration, a drop in intracellular pH, and altered membrane potential. mdpi.comresearchgate.net This damage to the cell membrane ultimately results in cell lysis and death. mdpi.comresearchgate.net Vanillic acid has also been shown to inhibit the formation of biofilms, which are communities of bacteria that are more resistant to antibiotics. mdpi.comresearchgate.net

Antifungal Activity: Vanillic acid has demonstrated antifungal potential against plant pathogenic fungi such as Sclerotium rolfsii. wright.edu It can inhibit fungal growth and alter fungal morphology by causing fragmentation and distortion of hyphae. wright.edu This suggests its potential use in developing new fungicides. wright.edu

The antioxidant activity of vanillic acid is a cornerstone of its diverse pharmacological effects. igjps.comresearchgate.net It effectively quenches free radicals and protects against oxidative stress-induced damage. scilit.comworldscientific.com

Free Radical Scavenging: Vanillic acid's phenolic structure, particularly the hydroxyl group, allows it to donate a hydrogen atom to neutralize free radicals, thereby stabilizing them and preventing them from causing cellular damage. researchgate.netscilit.com It has been shown to be a scavenger of various reactive oxygen species (ROS), including hypochlorous acid and hydrogen peroxide. mdpi.comnih.gov

Protection of Cellular Components: By reducing oxidative stress, vanillic acid protects vital cellular components like lipids and proteins from damage. mdpi.comnih.gov It can inhibit lipid peroxidation and the formation of protein carbonyls in human plasma. mdpi.comnih.gov

Modulation of Antioxidant Enzymes: Vanillic acid can enhance the body's own antioxidant defense system. nih.gov It has been shown to reduce oxidative stress markers and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). nih.gov

Neurodegenerative and Cardiovascular Disorder Relevance

The therapeutic potential of phenolic compounds, including this compound and its analogs, has been a subject of growing interest in the context of neurodegenerative and cardiovascular diseases. The underlying mechanisms often relate to their antioxidant and anti-inflammatory properties. While direct research on this compound is limited in these areas, studies on its structural analogs provide significant insights into their potential roles.

Many neurodegenerative disorders, such as Alzheimer's disease, are associated with oxidative stress and impaired cholinergic transmission. frontiersin.org Consequently, compounds that can mitigate oxidative damage and inhibit cholinesterases (ChEs), the enzymes that break down the neurotransmitter acetylcholine, are of therapeutic interest. frontiersin.orgnih.gov Derivatives of hydroxybenzoic acids (HBAc) have been explored as dual-target agents, acting as both mitochondriotropic antioxidants and ChE inhibitors. frontiersin.org For instance, synthetic derivatives of benzoic acid are actively studied for their ability to inhibit acetylcholinesterase (AChE). nih.gov Vanillic acid (4-hydroxy-3-methoxybenzoic acid), a close analog, has demonstrated the ability to reduce AChE activity in animal models. nih.gov

The anti-inflammatory activity of these compounds also plays a crucial role. This compound itself has been shown to inhibit the production of tumor necrosis factor-α (TNF-α), a pro-inflammatory cytokine. biosynth.com This action is significant as inflammation is a key pathological process in both neurodegenerative and cardiovascular conditions. nih.govgoogleapis.com Polyphenol metabolites, including various hydroxybenzoic acid derivatives, have been shown to inhibit the production of multiple pro-inflammatory cytokines in microglia cells, which are the primary immune cells of the central nervous system. googleapis.com

In the cardiovascular system, various isomers of hydroxybenzoic acid have the potential to alleviate issues like hypertension and atherosclerosis. nih.gov Their mechanisms of action include the activation of the Nrf2 signaling pathway, which boosts the expression of antioxidant enzymes, thereby reducing oxidative stress and related endothelial dysfunction. nih.gov Some hydroxybenzoic acids, like 3-monohydroxybenzoic acid and 3,5-dihydroxybenzoic acid, act as agonists for hydroxycarboxylic acid (HCA) receptors, which can lead to a reduction in lipolysis and potentially improve blood lipid profiles. nih.gov

Table 1: Research Findings on Analogs of this compound in Neurodegenerative and Cardiovascular Contexts

| Compound/Derivative Class | Activity | Relevance |

| Hydroxybenzoic Acid (HBAc) Derivatives | Mitochondriotropic antioxidants and cholinesterase (ChE) inhibitors. frontiersin.org | Potential therapeutic strategy for Alzheimer's disease by targeting oxidative stress and restoring cholinergic transmission. frontiersin.org |

| Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) | Reduces acetylcholinesterase (AChE) activity. nih.gov | Potential for managing symptoms of Alzheimer's disease. nih.gov |

| This compound | Inhibits tumor necrosis factor-α (TNF-α) production. biosynth.com | General anti-inflammatory effect applicable to chronic inflammatory aspects of neurodegenerative and cardiovascular diseases. biosynth.com |

| Hydroxybenzoic Acid Isomers (general) | Activate Nrf2 signaling pathway, increasing antioxidant enzyme expression. nih.gov | Amelioration of hypertension, atherosclerosis, and dyslipidemia by reducing oxidative stress and inflammation. nih.gov |

| 3-Monohydroxybenzoic Acid & 3,5-Dihydroxybenzoic Acid | Agonists of hydroxycarboxylic acid (HCA) receptors, inhibiting lipolysis. nih.gov | Potential improvement of blood lipid profiles, relevant to cardiovascular health. nih.gov |

Hepatic Disease Modulation

Analogs of this compound have demonstrated notable effects in modulating hepatic diseases, particularly those involving inflammation, oxidative stress, and fibrosis. These findings suggest a potential hepatoprotective role for this class of compounds.

Non-alcoholic steatohepatitis (NASH) is a progressive liver disease characterized by steatosis, inflammation, and fibrosis, which can lead to cirrhosis. nih.gov Research into 3-amino-4-hydroxy benzoic acid (AHBA), an analog, has shown its potential as a therapeutic agent for NASH. In a mouse model of the disease, AHBA treatment significantly mitigated the fibrotic alterations within the liver tissue, although it did not alter hepatocellular steatosis or inflammation. nih.gov This specific anti-fibrotic activity highlights a key area for therapeutic intervention in chronic liver disease.

Another analog, 2-hydroxy-4-methoxy benzoic acid (HMBA), has been studied for its effects on carbon tetrachloride (CCl4)-induced hepatotoxicity in rats, a common model for studying liver injury. nih.gov The study found that HMBA provided hepatoprotective effects, evidenced by reduced serum levels of liver enzymes (transaminases), decreased hepatic lipid peroxidation, and a reduction in collagen content, which is an indicator of fibrosis. nih.gov Furthermore, HMBA helped restore levels of the antioxidant glutathione and modulated inflammatory cytokines, including TNF-α, IL-1β, and IL-6. nih.gov The mechanism for these hepatoprotective and lipid-lowering effects was linked to the modulation of key defensive enzymes. nih.gov These findings underscore the potential of hydroxybenzoic acid derivatives to counteract liver damage through anti-inflammatory and antioxidant pathways. nih.gov

Table 2: Research Findings on Analogs of this compound in Hepatic Disease

| Compound | Model | Key Findings | Relevance |

| 3-Amino-4-hydroxy benzoic acid (AHBA) | Mouse model of Non-alcoholic steatohepatitis (NASH). nih.gov | Significantly ameliorated fibrotic alterations in the liver. nih.gov | Potential therapeutic agent for treating the fibrotic component of NASH. nih.gov |

| 2-Hydroxy-4-methoxy benzoic acid (HMBA) | Carbon tetrachloride (CCl4)-induced hepatotoxicity in rats. nih.gov | Lowered serum transaminases, reduced hepatic lipid peroxidation and collagen content, restored glutathione, and modulated inflammatory cytokines. nih.gov | Demonstrates hepatoprotective effects against toxin-induced liver injury via anti-inflammatory and antioxidant mechanisms. nih.gov |

Analytical and Spectroscopic Characterization in Research Settings

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 3-Hydroxy-2-methoxybenzoic acid. Both ¹H and ¹³C NMR are utilized to provide a comprehensive structural picture.

In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 165-175 ppm. The aromatic carbons would produce a series of signals between δ 110-160 ppm, with the carbon attached to the methoxy (B1213986) group appearing at a higher field compared to the one bonded to the hydroxyl group. The methoxy carbon itself would be found around δ 55-60 ppm. The precise chemical shifts are influenced by the electronic effects of the hydroxyl and methoxy substituents on the benzene (B151609) ring. For comparison, the experimental ¹³C NMR data for a related compound, 3-hydroxy-2-methylbenzoic acid, in DMSO-d₆ shows distinct signals for all its carbon atoms. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for Methoxybenzoic Acid Isomers

| Compound | Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 2-Methoxybenzoic acid | Aromatic | 7.0 - 7.8 | Multiplet |

| Methoxy | ~3.9 | Singlet | |

| Carboxylic Acid | >10 | Broad Singlet | |

| 3-Methoxybenzoic acid | Aromatic | 7.1 - 7.6 | Multiplet |

| Methoxy | ~3.8 | Singlet | |

| Carboxylic Acid | >10 | Broad Singlet |

Data predicted by the Human Metabolome Database. hmdb.cahmdb.ca

Table 2: Experimental ¹³C NMR Spectral Data for 3-Hydroxy-2-methylbenzoic acid in DMSO-d₆

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| Aromatic C | Multiple signals between 115-140 |

| Carboxylic C=O | ~170 |

| Methyl C | ~15 |

This data is for a related compound and serves as an example. chemicalbook.com

Mass Spectrometry (MS), including LC-MS/MS and UHPLC-Q-Exactive Orbitrap MS

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis. The exact mass of this compound is 168.042259 g/mol . nih.gov

In electron ionization (EI) mass spectrometry, the molecule would undergo fragmentation, with characteristic losses of a methyl radical (•CH₃) from the methoxy group, a hydroxyl radical (•OH) from the carboxylic acid, and a molecule of carbon monoxide (CO) or carbon dioxide (CO₂). The fragmentation patterns of methoxybenzoic and hydroxybenzoic acids are well-documented and provide a basis for interpreting the mass spectrum of this compound. nih.govresearchgate.netnist.govnist.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of hydroxybenzoic acid isomers. vu.edu.au For monohydroxybenzoic acids, a characteristic Multiple Reaction Monitoring (MRM) transition is the fragmentation of the deprotonated molecule [M-H]⁻ at m/z 137 to a fragment ion at m/z 93, corresponding to the loss of carbon dioxide (CO₂). vu.edu.au A validated HPLC-ESI-MS/MS method has been developed for the quantification of the related compound 2-hydroxy-4-methoxybenzoic acid in rat plasma, utilizing an Applied Biosystems Hybrid Q-Trap API 2000 mass spectrometer in negative electrospray ionization (ESI) mode. nih.gov

Ultra-high-performance liquid chromatography coupled to a Q-Exactive Orbitrap mass spectrometer (UHPLC-Q-Exactive Orbitrap MS) offers high-resolution and accurate-mass capabilities, allowing for confident identification and quantification of compounds in complex mixtures. thermofisher.comlcms.czthermofisher.com While a specific application for this compound is not detailed in the provided search results, this technology is ideally suited for its analysis, providing high-quality MS/MS data for structural confirmation.

Table 3: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Technique | Key Information | Reference |

|---|---|---|---|

| This compound | - | Exact Mass: 168.042259 g/mol | nih.gov |

| Monohydroxybenzoic acids | HPLC-ESI-MS/MS | MRM Transition: m/z 137 → 93 | vu.edu.au |

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

While the crystal structure of this compound itself has not been reported in the provided search results, the structures of related isomers like 2-hydroxy-3-methoxybenzoic acid and p-anisic acid (4-methoxybenzoic acid) have been determined. rsc.orgresearchgate.net These studies reveal that benzoic acid derivatives often form hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules interact. rsc.org In the case of 2-hydroxy-3-methoxybenzoic acid, an intramolecular hydrogen bond is observed between the hydroxyl group and the carbonyl oxygen of the carboxylic acid. researchgate.net Such interactions would also be expected to play a significant role in the crystal packing of this compound.

Table 4: Crystallographic Data for Related Benzoic Acid Derivatives

| Compound | Crystal System | Space Group | Key Feature | Reference |

|---|---|---|---|---|

| p-Anisic acid | Monoclinic | P2₁/a | Hydrogen-bonded dimers | rsc.org |

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its accurate quantification.

Gas Chromatography (GC)

Gas Chromatography (GC) can also be used for the analysis of this compound, although it typically requires derivatization to increase the volatility and thermal stability of the compound. A common derivatization procedure involves the conversion of the acidic proton of the carboxylic acid and the phenolic proton to trimethylsilyl (B98337) (TMS) ethers. The NIST Chemistry WebBook contains information on the GC analysis of the TMS derivative of the related 3-hydroxybenzoic acid. nist.gov The choice of stationary phase and temperature programming are critical for achieving good separation of the derivatized analyte from other components in the sample.

Capillary Electrophoresis

Capillary electrophoresis (CE) serves as a powerful analytical tool for the separation and analysis of phenolic acids, including isomers of hydroxy and methoxybenzoic acids. The technique, particularly in its capillary zone electrophoresis (CZE) mode, separates molecules based on their electrophoretic mobility, which is influenced by molecular charge, size, and the viscosity of the buffer solution. nih.gov For complex mixtures of phenolic acids, which often have similar structures, methods like micellar electrokinetic chromatography (MEKC) are employed. MEKC introduces micelles into the buffer, creating a "pseudo-stationary phase" that enhances separation selectivity. d-nb.info

In the analysis of phenolic compounds, the choice of capillary is crucial. While standard non-coated fused-silica capillaries are common, they may not achieve baseline separation for all analytes in a mixture. d-nb.info Innovations such as silica-layer coated capillaries have demonstrated superior performance, enabling the separation of structurally similar compounds like phenolic acid isomers. d-nb.info For instance, a study successfully separated seven different phenolic acids using a coated capillary, achieving high plate numbers (N ≥ 2.0 × 10⁴ m⁻¹) and resolution (Rs ≥ 1.6) for all adjacent peaks. d-nb.info The running buffer typically consists of a borate (B1201080) buffer at a specific pH, such as 9.0, sometimes with an added surfactant like sodium dodecyl sulfate (B86663) (SDS) for MEKC. d-nb.info

Interactive Table: Capillary Electrophoresis Parameters for Phenolic Acid Separation

| Parameter | Value/Condition | Reference |

|---|---|---|

| Technique | Capillary Electro-Chromatography (CEC) / Micellar Electrokinetic Chromatography (MEKC) | d-nb.info |

| Capillary | Silica-layer coated | d-nb.info |

| Running Buffer | 25.0 mM Borate, pH 9.0 | d-nb.info |

| MEKC Additive | 50.0 mM Sodium Dodecyl Sulfate (SDS) | d-nb.info |

| Resolution (Rs) | ≥ 1.6 | d-nb.info |

| Determination Coefficient (r²) | > 0.9965 | d-nb.info |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations (e.g., B3LYP/6-311++G**)

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and properties of molecules like this compound. The B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional combined with a large basis set such as 6-311++G** is frequently employed for these calculations. explorationpub.comgrafiati.com This approach is used for geometry optimization, frequency calculation, and single-point energy calculations to determine molecular properties. explorationpub.com

A key application of DFT in the study of phenolic compounds is the prediction of their antioxidant activity, often quantified by the O-H bond dissociation enthalpy (BDE). explorationpub.com A lower BDE value indicates a greater ability to donate a hydrogen atom, which is a primary mechanism for radical scavenging. explorationpub.com The computational process involves optimizing the molecular structure and then calculating the single point energies of the parent molecule, the resulting phenoxyl radical, and a hydrogen atom. explorationpub.com The B3LYP/6-311++G(2d,2p)//B3LYP/6-31G level of theory is a common multi-level approach for such BDE calculations. explorationpub.com DFT calculations can also predict other electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and polarizability, which provide insights into the molecule's reactivity and potential for nonlinear optical (NLO) applications. researchgate.nettandfonline.com

Interactive Table: DFT Calculation Parameters and Predicted Properties

| Parameter | Method/Basis Set | Application | Reference |

|---|---|---|---|

| Method | Density Functional Theory (DFT) | Structure Optimization, Property Prediction | explorationpub.com |

| Functional | B3LYP | Geometry Optimization, Energy Calculation | explorationpub.comresearchgate.net |

| Basis Set | 6-311++G** / 6-311++G(d,p) | High-accuracy energy and property calculations | explorationpub.comtandfonline.com |

| Calculated Property | Bond Dissociation Enthalpy (BDE) | Prediction of antioxidant activity | explorationpub.com |

| Calculated Property | HOMO-LUMO Energy Gap | Insight into electronic conductivity and reactivity | researchgate.nettandfonline.com |

| Calculated Property | Dipole Moment, Polarizability | Characterization of electronic distribution and NLO potential | researchgate.net |

Molecular Force Field Applications for Structure Modeling

Molecular dynamics (MD) simulations, which utilize molecular force fields, are instrumental in studying the conformational dynamics and intermolecular interactions of benzoic acid derivatives. mdpi.com These force fields are collections of parameters and equations that describe the potential energy of a system of atoms, allowing for the simulation of molecular motion over time.

In the context of this compound and related molecules, MD simulations can provide insights into solid-state properties, such as polymorphism—the ability of a compound to crystallize in more than one form. mdpi.com For example, simulations have been used to rationalize the spontaneous transformation of one polymorph to another by exploring the energy landscape of the crystalline states. mdpi.com By modeling the system, researchers can analyze factors like crystal packing efficiency and the network of intermolecular interactions, such as hydrogen bonds and π–π stacking, which govern the stability of different polymorphic forms. mdpi.comresearchgate.netresearchgate.netnih.gov These computational techniques are crucial for understanding the solid-state behavior of the compound, which can influence its physical properties.

In silico Prediction of Biological Activity

In silico methods are widely used to predict the biological activity spectrum of chemical compounds based on their structure. nih.gov Various computational tools and platforms, such as PASS (Prediction of Activity Spectra for Substances) Online, ADMETlab, and SwissADME, are employed to forecast a wide range of biological effects. nih.govnih.gov For a compound like this compound, these tools can predict its likely biological activities by comparing its structural formula to databases of known active compounds. nih.gov

These predictions are probabilistic, indicating the likelihood that a compound will exhibit a certain activity. nih.gov The scope of prediction is broad and can include potential therapeutic effects as well as toxicological profiles. nih.gov For instance, in silico models can assess pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), such as gastrointestinal absorption and the ability to cross the blood-brain barrier. nih.govnih.gov Furthermore, these methods can predict interactions with specific biological targets, such as enzymes or receptors, providing valuable guidance for further experimental investigation in drug discovery and development. nih.govresearchgate.net

Future Directions and Research Gaps

Elucidation of Detailed Mechanisms of Action in Biological Systems

A significant gap in the current understanding of 3-hydroxy-2-methoxybenzoic acid lies in the precise molecular pathways through which it exerts its biological effects. While preliminary studies have hinted at its potential, a deep dive into its mechanisms of action is a critical next step. Future investigations will likely focus on identifying specific molecular targets, such as enzymes or receptors, that interact with the compound. For instance, research on similar phenolic acids suggests that their antioxidant properties stem from their ability to neutralize free radicals and chelate transition metal ions. nih.gov Understanding how the hydroxyl and methoxy (B1213986) groups of this compound contribute to these and other activities, like its observed anti-inflammatory and antimicrobial properties, will be a primary objective. nih.gov Advanced techniques in molecular biology and computational modeling will be instrumental in mapping these interactions and clarifying the structure-activity relationship, revealing how the compound's specific chemical features dictate its biological function. mdpi.comnih.gov

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of this compound from a laboratory curiosity to a readily available compound for research and potential commercial applications hinges on the development of efficient and environmentally friendly synthetic methods. Current synthetic approaches, which may involve multiple steps and the use of hazardous reagents, present challenges for large-scale production. Future research will aim to devise novel synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry, minimizing waste and energy consumption. rasayanjournal.co.in This could involve exploring new catalytic systems, utilizing renewable starting materials, and developing one-pot reaction sequences to streamline the manufacturing process. google.com The development of such cost-effective and sustainable methods is crucial for making this compound and its derivatives more accessible for extensive study and potential industrial use. mdpi.com

Exploration of Additional Therapeutic Applications and Target Identification

The structural features of this compound suggest a broad potential for therapeutic applications that remains largely untapped. While initial research has pointed towards anti-inflammatory and antimicrobial activities, a systematic exploration of its full pharmacological profile is warranted. ontosight.ai Future studies will likely involve screening the compound and its derivatives against a wide array of biological targets implicated in various diseases. This could include investigating its potential as an anticancer agent, an antiviral compound, or a modulator of metabolic pathways. nih.gov The identification of new therapeutic targets will open up novel avenues for drug discovery and could lead to the development of treatments for a range of conditions. The structural similarities to other bioactive benzoic acid derivatives further support the rationale for exploring its diverse therapeutic potential. nih.govrasayanjournal.co.in

Preclinical and Clinical Translation of Promising Derivatives

Once promising therapeutic activities have been identified, the focus will shift towards the preclinical and clinical development of this compound derivatives. This will involve a rigorous process of lead optimization, where the parent compound is chemically modified to enhance its efficacy, selectivity, and pharmacokinetic properties. These optimized derivatives will then undergo comprehensive preclinical testing in cellular and animal models to evaluate their safety and efficacy. For derivatives that show significant promise and a favorable safety profile, the ultimate goal will be to advance them into clinical trials to assess their therapeutic potential in humans. This translational research is a critical step in bridging the gap between basic scientific discovery and the development of new medicines.

Advanced Analytical Method Development for Complex Matrices

To support both preclinical and clinical research, as well as potential applications in areas like food science and environmental monitoring, the development of advanced analytical methods for detecting and quantifying this compound in complex biological and environmental samples is essential. Future research in this area will focus on creating highly sensitive and selective analytical techniques. This may involve the use of sophisticated instrumentation such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) or gas chromatography-mass spectrometry (GC-MS). nih.govsigmaaldrich.com The development of robust and validated analytical methods is crucial for accurately determining the concentration of the compound and its metabolites in various matrices, which is fundamental for pharmacokinetic studies, and for ensuring quality control in any potential future applications. sigmaaldrich.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-hydroxy-2-methoxybenzoic acid derivatives?

- Methodology : Hydrothermal synthesis is a common approach for generating crystalline derivatives. For example, 2-hydroxy-3-methoxybenzoic acid monohydrate was synthesized under hydrothermal conditions, leveraging directional hydrogen bonding between carboxylic acid and hydroxyl groups to stabilize the crystal lattice . Alternative routes include esterification or methylation of precursor molecules, such as salicylic acid derivatives, using strong acid catalysts (e.g., H₂SO₄) .

- Key Considerations : Monitor reaction conditions (temperature, pH) to avoid side reactions like decarboxylation or over-methylation.

Q. How can impurities or isomers be resolved during purification?

- Methodology : Use chromatographic techniques such as thin-layer chromatography (TLC) for preliminary separation, followed by preparative HPLC. For isomer differentiation, GC-MS with flame ionization detection is effective. For instance, methyl esters of 2-hydroxy-3-methoxy and 3-hydroxy-2-methoxy isomers can be distinguished via distinct mass fragmentation patterns (e.g., loss of methoxy radicals vs. methanol) .

- Data Interpretation : Fragmentation patterns (e.g., m/z 31 for methoxy radical loss vs. m/z 32 for methanol loss) are critical for identifying positional isomers .

Q. What are the stability considerations for storing this compound?

- Methodology : Store at 2–30°C in airtight, moisture-free containers to prevent hydrolysis or oxidation. Avoid exposure to strong acids/alkalis or oxidizing agents, as these may degrade the compound .

- Validation : Stability under recommended conditions is confirmed via periodic HPLC analysis to check for decomposition products .

Advanced Research Questions

Q. How can hydrogen-bonding interactions of this compound be exploited in supramolecular chemistry?

- Methodology : The compound’s dual donor/acceptor capability (carboxylic acid and hydroxyl groups) enables predictable hydrogen-bonding networks. Single-crystal X-ray diffraction (SC-XRD) reveals that the title compound forms a monoclinic lattice stabilized by O–H···O interactions between adjacent molecules .

- Applications : Such networks are useful in designing metal-organic frameworks (MOFs) or co-crystals for drug delivery systems .

Q. How do contradictory toxicity data arise for structurally similar benzoic acid derivatives?

- Analysis : Discrepancies often stem from undetected decomposition products or isomer contamination. For example, this compound methyl ester may decompose under heat, releasing hazardous intermediates not accounted for in initial toxicity assays .

- Resolution : Combine GC-MS, NMR, and accelerated stability testing to identify degradation pathways and validate toxicological profiles .

Q. What catalytic applications exist for methoxy-substituted benzoic acids?

- Case Study : Palladium complexes with structurally analogous ligands (e.g., methoxycarbonyl-thienyl derivatives) catalyze alkoxycarbonylation reactions, suggesting potential for this compound in cross-coupling catalysis .

- Experimental Design : Optimize ligand-metal ratios and reaction solvents (e.g., DMF or THF) to enhance catalytic efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。